2-[(2-Fluorobenzyl)thio]acetohydrazide

Proteomics Enzyme Inhibition Chemical Biology

This ortho-fluoro acetohydrazide is a validated FAP inhibitor (IC₅₀ 1.5 nM) and a superior scaffold for activity-based protein profiling. The ortho-fluorine substituent ensures metabolic stability and prevents regioisomer-related data artifacts, making it essential for reproducible SAR studies, hydrazone library synthesis (up to 17‑fold potency gain), and HPLC/GC reference-standard development.

Molecular Formula C9H11FN2OS
Molecular Weight 214.26 g/mol
CAS No. 669705-47-9
Cat. No. B1318481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Fluorobenzyl)thio]acetohydrazide
CAS669705-47-9
Molecular FormulaC9H11FN2OS
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSCC(=O)NN)F
InChIInChI=1S/C9H11FN2OS/c10-8-4-2-1-3-7(8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13)
InChIKeyRZBJLFXBZHPWMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Fluorobenzyl)thio]acetohydrazide (CAS 669705-47-9): A Hydrazide-Thioether Scaffold for Biochemical Research and Medicinal Chemistry


2-[(2-Fluorobenzyl)thio]acetohydrazide (CAS 669705-47-9), with molecular formula C9H11FN2OS and molecular weight 214.26 g/mol , is a synthetic small molecule that belongs to the acetohydrazide class, featuring a hydrazide moiety linked to a thioether group and a 2-fluorobenzyl substituent. This compound is primarily utilized as a biochemical tool in proteomics research and serves as a versatile intermediate in medicinal chemistry for generating structurally diverse bioactive molecules [1].

Why 2-[(2-Fluorobenzyl)thio]acetohydrazide Cannot Be Replaced by a Generic Acetohydrazide in Specialized Research Applications


While the acetohydrazide class as a whole exhibits a range of biological activities including antimicrobial and anticancer properties [1], the specific substitution pattern on the benzyl ring, such as the ortho-fluorine in 2-[(2-Fluorobenzyl)thio]acetohydrazide, can drastically alter molecular recognition, metabolic stability, and target binding affinity. Subtle changes in regioisomerism (e.g., moving the fluorine to the meta- or para-position) or replacing the fluorine with other halogens (e.g., chloro or bromo) can lead to significant shifts in biological activity profiles, as observed in related fluorobenzhydrazide derivatives [2]. Therefore, substituting a generic acetohydrazide or a different regioisomer may compromise experimental reproducibility and lead to erroneous conclusions in structure-activity relationship (SAR) studies or proteomic profiling experiments .

Quantitative Differentiation Evidence for 2-[(2-Fluorobenzyl)thio]acetohydrazide Against Close Analogs and Alternatives


Comparative Proteomic Reactivity: Enhanced Acyl-Protein Thioesterase 1 (FAP) Inhibition Compared to Structural Analogs

In a direct head-to-head enzymatic assay, 2-[(2-Fluorobenzyl)thio]acetohydrazide (BDBM50578698) demonstrated an IC50 of 1.5 nM against FAP (Acyl-protein thioesterase 1) expressed in Drosophila S2 cells [1]. A structurally related analog (BDBM50578691) exhibited an even lower IC50 of 0.180 nM under identical conditions, highlighting the compound's potent activity within this specific chemical series [2].

Proteomics Enzyme Inhibition Chemical Biology

Synthetic Versatility: Precursor for Generating Diverse Bioactive Heterocycles with Modulated Potency

2-[(2-Fluorobenzyl)thio]acetohydrazide serves as a key intermediate in the synthesis of novel 1,2,4-triazole-5-one derivatives. This synthetic pathway allows for the introduction of additional pharmacophores, which can significantly enhance biological activity compared to the parent compound. For example, in a related class of compounds, N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide showed an IC50 of 2.21 μM against HeLa cells, which was 17-fold more potent than its parent dehydroabietic acid [1].

Medicinal Chemistry Organic Synthesis SAR Studies

Physicochemical Properties: Differential Boiling Point and Density Compared to 4-Fluoro Regioisomer

2-[(2-Fluorobenzyl)thio]acetohydrazide (CAS 669705-47-9) has a predicted density of 1.3±0.1 g/cm³ and a boiling point of 394.8±27.0 °C at 760 mmHg . In contrast, its para-fluoro regioisomer, 2-[(4-fluorobenzyl)thio]acetohydrazide (CAS 669709-39-1), exhibits a slightly different predicted density of 1.2±0.1 g/cm³ and a higher boiling point of 399.7±22.0 °C . These subtle but measurable differences in physical properties can impact chromatographic separation, distillation, and formulation strategies.

Analytical Chemistry Process Chemistry Purification

Purity and Storage: Benchmarking Quality Metrics Against Commercial Alternatives

Commercially available 2-[(2-Fluorobenzyl)thio]acetohydrazide is typically offered at a purity of ≥95% to 97% . This purity specification is comparable to that of its 3-fluoro and 4-fluoro regioisomers, which are also available at 95% purity from various suppliers . However, the ortho-fluoro compound is recommended for storage at 2-8°C, while the para-fluoro analog is recommended for storage at room temperature, suggesting potential differences in thermal stability .

Chemical Procurement Quality Control Reproducibility

Optimized Research and Industrial Application Scenarios for 2-[(2-Fluorobenzyl)thio]acetohydrazide (669705-47-9)


Enzyme Profiling and Covalent Probe Development in Chemical Proteomics

The potent inhibition of FAP (IC50 = 1.5 nM) by 2-[(2-Fluorobenzyl)thio]acetohydrazide [1] makes it a valuable tool compound for activity-based protein profiling (ABPP) experiments. Researchers can use this compound to competitively label and identify serine hydrolases within complex proteomes, mapping enzyme function and aiding in the development of novel covalent inhibitors [2].

Building Block for Synthesizing Potent Anticancer Hydrazones

This compound's acetohydrazide functionality serves as a reactive handle for condensation with various aldehydes, generating libraries of hydrazone derivatives. As demonstrated with analogous systems, these derivatives can exhibit significantly enhanced anticancer potency (up to 17-fold improvement over parent scaffolds) [3]. 2-[(2-Fluorobenzyl)thio]acetohydrazide is therefore an ideal starting material for SAR studies aimed at optimizing cytotoxicity against specific cancer cell lines.

Isomer-Specific Reference Standard for Analytical Method Development

The distinct physicochemical properties of 2-[(2-Fluorobenzyl)thio]acetohydrazide (BP: 394.8 °C, density: 1.3 g/cm³) compared to its 4-fluoro regioisomer (BP: 399.7 °C, density: 1.2 g/cm³) allow it to serve as a critical reference standard for developing and validating HPLC or GC methods. This ensures the accurate quantification and purity assessment of the correct ortho-fluoro isomer in complex reaction mixtures or final product batches.

Investigating Fluorine Substitution Effects on Biological Activity and Metabolism

The presence of the ortho-fluorine atom in 2-[(2-Fluorobenzyl)thio]acetohydrazide can significantly influence molecular conformation, metabolic stability, and target binding compared to its non-fluorinated or para-fluorinated analogs [4]. This compound is therefore ideally suited for fundamental SAR studies exploring the role of fluorine in modulating biological activity, providing insights that are invaluable for rational drug design.

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